![molecular formula C17H18N6O3 B2836217 9-(2-ethoxyethyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921511-47-9](/img/structure/B2836217.png)
9-(2-ethoxyethyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “9-(2-ethoxyethyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a heterocyclic compound. It is part of the 1,2,4-triazole family, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles, including the compound , allows them to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis
While specific chemical reactions involving “9-(2-ethoxyethyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” were not found in the available literature, 1,2,4-triazoles are known to participate in a wide range of reactions due to their unique structure and properties .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The synthesized compound 8b demonstrated promising antiviral activity. In a plaque-reduction assay, it reduced the number of plaques by 25% at a concentration of 20 mg/ml. While other compounds showed less significant effects, this finding highlights the potential of [1,2,4]triazolo[4,3-a]quinoxalines as antiviral agents .
Antimicrobial Properties
Several [1,2,4]triazolo[4,3-a]quinoxaline derivatives (4d, 6c, 7b, and 8a) exhibited antibacterial and/or antifungal activities. In vitro antimicrobial screening using the agar diffusion method revealed their efficacy against various pathogenic organisms. These findings suggest a role for these compounds in combating microbial infections .
Structural Modifications for Bioactivity
To enhance bioactivity, researchers incorporated a thioamide group into [1,2,4]triazolo[4,3-a]quinoxaline. Compounds 8a and 8b were designed and synthesized as potential antiviral agents. Additionally, the inclusion of [1,3,4]-oxadiazole and [1,2,4]-triazole subunits further modified the structure, potentially enhancing antimicrobial properties .
Broad Spectrum Antibacterial Activity
Quinoxalines, which share structural features with [1,2,4]triazolo[4,3-a]quinoxalines, exhibit broad spectrum antibacterial activity. The presence of piperazine or piperidine subunits enhances their antimicrobial effects. These insights encourage further exploration of [1,2,4]triazolo[4,3-a]quinoxaline derivatives as potential antimicrobial agents .
Tautomeric Forms
[1,2,4]Triazoles exist in two tautomeric forms: 1,2,3-triazole and 1,2,4-triazole. The position of nitrogen atoms in the ring determines the tautomer. Understanding these forms is crucial for designing derivatives with specific properties .
Hydrogen Bonding and Tautomers
The tautomers of [1,2,4]triazolo[4,3-a]quinoxaline depend on hydrogen bonding to the ring nitrogen. This dynamic behavior influences their biological activity and warrants further investigation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2-ethoxyethyl)-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-3-26-10-9-22-12-14(24)18-17(25)21(2)15(12)23-13(19-20-16(22)23)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJSJQGCVCUKOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.